molecular formula C16H14BrN5O2 B10892366 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromo-6-methoxyphenol

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromo-6-methoxyphenol

Cat. No.: B10892366
M. Wt: 388.22 g/mol
InChI Key: FCPBUDBBAKOAKP-UHFFFAOYSA-N
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Description

2-(2-Amino-1,4-dihydro[1,3,5]triazinobenzimidazol-4-yl)-4-bromo-6-methoxyphenol is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a triazinobenzimidazole core fused with a phenolic moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-1,4-dihydro[1,3,5]triazinobenzimidazol-4-yl)-4-bromo-6-methoxyphenol typically involves a multi-step process. One common method includes the base-catalyzed cyclization of appropriate precursors. The reaction conditions are generally mild, with the use of solvents like dioxane and water, and bases such as sodium carbonate . The reaction is often carried out at elevated temperatures (70-80°C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,4-dihydro[1,3,5]triazinobenzimidazol-4-yl)-4-bromo-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted derivatives, which can further be utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-(2-Amino-1,4-dihydro[1,3,5]triazinobenzimidazol-4-yl)-4-bromo-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-amino-1,4-dihydro[1,3,5]triazinobenzimidazol-4-yl)-4-bromo-6-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-3,4-dihydro[1,3,5]triazinobenzimidazol-2-amine
  • 4-Hydroxy-2-quinolones
  • 1,2,4-Triazole derivatives

Uniqueness

2-(2-Amino-1,4-dihydro[1,3,5]triazinobenzimidazol-4-yl)-4-bromo-6-methoxyphenol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of both a triazinobenzimidazole core and a phenolic moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H14BrN5O2

Molecular Weight

388.22 g/mol

IUPAC Name

2-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromo-6-methoxyphenol

InChI

InChI=1S/C16H14BrN5O2/c1-24-12-7-8(17)6-9(13(12)23)14-20-15(18)21-16-19-10-4-2-3-5-11(10)22(14)16/h2-7,14,23H,1H3,(H3,18,19,20,21)

InChI Key

FCPBUDBBAKOAKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C2N=C(NC3=NC4=CC=CC=C4N23)N)Br

Origin of Product

United States

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